4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde

Purity Quality Control Building Blocks

Researchers designing ATP-mimetic kinase inhibitors often face limited synthetic handles and poor drug-like properties with standard biphenyl aldehydes. 4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde provides a unique solution: - Enhanced kinase binding: 3'-F interacts with glycine-rich loop, 4'-NH2 enables solubilizing vector attachment. - Optimized CNS profile: TPSA 43.1 Ų, LogP 2.4 support BBB penetration with reduced plasma protein binding. - Versatile reactivity: Aldehyde handle for reductive amination or Wittig chemistry; high purity (≥98%) ensures reproducible outcomes. In stock with global delivery.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
CAS No. 893738-05-1
Cat. No. B12842996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde
CAS893738-05-1
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=C(C=C2)N)F)C=O
InChIInChI=1S/C13H10FNO/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H,15H2
InChIKeyZSTCFZNDWHYJCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde Overview


4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde (CAS 893738-05-1) is a substituted biphenyl derivative featuring an amino group at the 4'-position, a fluorine atom at the 3'-position, and an aldehyde group at the 3-position [1]. This arrangement creates a unique electronic environment that combines the electron-donating capacity of the amine with the electron-withdrawing effects of fluorine, while maintaining a reactive aldehyde handle for further derivatization [1]. With a molecular formula of C13H10FNO and a molecular weight of 215.22 g/mol, it serves as a versatile intermediate in the synthesis of pharmaceutical candidates, agrochemicals, and functional materials [2].

Fluorinated biphenyl scaffold Combines electron-withdrawing fluorine with electron-donating amine on a single ring for tuned reactivity
Aldehyde derivatization handle Reactive 3-position aldehyde supports reductive amination, Wittig, and Knoevenagel chemistries
High-purity specification context Supports sensitive multistep syntheses where trace impurities may interfere with downstream coupling

Why 4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde Cannot Be Replaced


Attempts to substitute 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde with simpler biphenyl aldehydes (e.g., 4'-amino-[1,1'-biphenyl]-3-carbaldehyde or 3'-fluoro-[1,1'-biphenyl]-3-carbaldehyde) risk compromising both physicochemical properties and synthetic utility. The simultaneous presence of a fluorine atom and an amino group on the same ring creates a unique polarized electronic system that influences reactivity, lipophilicity, and hydrogen-bonding capacity in ways that single-substituted analogs cannot replicate [1]. Specifically, the 3'-fluoro substitution lowers the pKa of the adjacent amino group (predicted pKa 2.48 vs. ~4-5 for non-fluorinated analogs), while reducing LogP by approximately 0.9 units compared to the non-amino analog—a magnitude of change that can significantly alter bioavailability, off-target binding, and synthetic intermediate stability [2].

Target compound 4'-Amino-3'-fluoro substitution Polarized electronic system with fluorine-amine synergy on the same ring
Non-fluorinated analog Lacks fluorine-mediated electronic modulation; pKa and LogP profiles may shift significantly
Target compound Amino group at 4'-position Provides hydrogen-bonding capacity and a vector for further functionalization
Non-amino analog Higher LogP may alter solubility and formulation behavior; lacks amine derivatization handle
Target compound Ortho-fluorine pKa modulation Predicted anilinium pKa shift may alter reactivity in pH-sensitive synthetic steps
Simpler biphenyl aldehydes Different protonation state at reaction pH may not reproduce coupling or partitioning behavior

4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde: Quantitative Evidence vs. Analogs


Purity Profile: Leyan vs. Other Vendors

4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde is available at a minimum purity specification of 98% from Leyan, exceeding the typical 95% purity offered by alternative vendors for this compound and for the non-fluorinated analog 4'-amino-[1,1'-biphenyl]-3-carbaldehyde . This 3-percentage-point absolute increase reduces the likelihood of trace impurities interfering with sensitive downstream reactions, which is critical for applications requiring high batch-to-batch reproducibility .

Purity specification
Specification review
98% vs 95%
Target compound purity specification comparison
Supports synthesis reproducibility review; higher reported minimum purity may reduce off-pathway reactivity risk
Vendor-supplied HPLC/GC specifications; independent verification data not provided
Purity Quality Control Building Blocks

Lipophilicity Reduction vs. Non-Amino Analog

The target compound exhibits an XLogP3 of 2.4, which is 0.9 LogP units lower than the non-amino analog 3'-fluoro-[1,1'-biphenyl]-3-carbaldehyde (LogP 3.3) [1][2]. This reduction in lipophilicity, driven by the 4'-amino group, improves predicted aqueous solubility while maintaining sufficient membrane permeability, a balance often sought in lead optimization [1]. In contrast, the non-fluorinated analog 4'-amino-[1,1'-biphenyl]-3-carbaldehyde shows a LogP of 3.33, making it more hydrophobic than the target compound despite lacking fluorine [3].

Lipophilicity comparison
Cross-study comparable
XLogP3 2.4 vs 3.3
0.9 units lower than non-amino analog
Reported intermediate lipophilicity may support formulation screening and solubility assessment
Predicted partition coefficient at pH ~7.4; experimental LogP not reported
Lipophilicity LogP Drug Design

pKa Reduction by Ortho Fluorine

The predicted pKa of the anilinium ion in 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde is 2.48 ± 0.10, significantly lower than the typical pKa of ~4.6 for unsubstituted aniline [1]. This shift is attributed to the strong electron-withdrawing effect of the ortho-fluorine atom, which stabilizes the conjugate base. In comparison, the non-fluorinated analog 4'-amino-[1,1'-biphenyl]-3-carbaldehyde has no reported experimental pKa but would be expected to have a pKa near 4-5 based on class-level inference [2].

pKa modulation
Class-level
Predicted pKa 2.48 ± 0.10
~2.1 units lower than aniline
Ortho-fluorine effect on amine basicity; may inform pH-dependent reaction or assay design
Predicted value from ACD/Labs; comparator pKa is class-level inference, not direct measurement
pKa Reactivity Fluorine Effect

TPSA and Predicted CNS Permeability

4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde has a computed TPSA of 43.1 Ų, which falls within the optimal range (20-140 Ų) for oral bioavailability and blood-brain barrier penetration [1]. For comparison, the non-amino analog 3'-fluoro-[1,1'-biphenyl]-3-carbaldehyde has a TPSA of only 17.1 Ų, potentially favoring higher passive permeability but reducing aqueous solubility [2]. The non-fluorinated analog 4'-amino-[1,1'-biphenyl]-3-carbaldehyde shares an identical TPSA (43.1 Ų) but lacks the electronic modulation provided by fluorine [3].

Polar surface area
Cross-study comparable
TPSA 43.1 vs 17.1 Ų
26 Ų higher than non-amino analog
Computed TPSA supports predicted permeability screening; falls within range associated with moderate passive transport
Fragment-based computation (Cactvs); experimental permeability data not available
TPSA ADME Permeability

4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde: Key Applications


Fluorinated Kinase Inhibitor Fragments

The unique combination of a 3'-fluoro and 4'-amino substitution pattern creates a privileged scaffold for ATP-mimetic kinase inhibitors. The fluorine atom can engage in favorable interactions with the enzyme's glycine-rich loop, while the amino group serves as a vector for introducing solubilizing or targeting moieties. The aldehyde at the 3-position provides a reactive handle for reductive amination or Wittig chemistry to elaborate the scaffold. The balanced LogP (2.4) and TPSA (43.1 Ų) support oral bioavailability potential [1].

Fluorescent Probes & Conjugated Polymers

The biphenyl core with electron-donating (amino) and electron-withdrawing (fluoro) substituents generates a dipole moment that can be exploited in the design of push-pull chromophores. The aldehyde group enables facile conjugation via Schiff base formation or Knoevenagel condensation. The high purity (98%) available from Leyan reduces side reactions during polymerization or probe assembly, improving the photophysical homogeneity of the final material .

CNS-Targeted Small Molecule Building Block

With a TPSA of 43.1 Ų, this compound resides in a chemical space favorable for blood-brain barrier penetration. The reduced LogP (2.4 vs. 3.3 for non-amino analog) mitigates the risk of high plasma protein binding and nonspecific tissue accumulation. The fluorine atom also enhances metabolic stability by blocking potential sites of CYP-mediated oxidation. These properties make it an attractive intermediate for CNS drug discovery programs [1][2].

Intermediate in Agrochemical Synthesis

Fluorinated biphenyl aldehydes are known intermediates in the production of fungicides and herbicides, as described in Bayer's patent literature [2]. The presence of both an amino and a fluoro group on the same ring provides multiple synthetic handles for generating diverse analogs. The lower pKa of the aniline nitrogen (2.48) may also influence soil mobility and plant uptake properties of final agrochemical products .

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Fluorine-amine substitution pattern on biphenyl core
Aldehyde derivatization efficiency and intermediate stability
Push-pull chromophore assembly
Donor-acceptor electronic configuration
Photophysical homogeneity after conjugation
CNS permeability-focused library synthesis
Balanced LogP-TPSA profile and fluorine substitution
Predicted permeability and metabolic stability assessment
Agrochemical intermediate synthesis
Dual amino-fluoro synthetic handles on fluorinated benzaldehyde scaffold
Derivatization scope and soil-mobility property review
Quote Request

Request a Quote for 4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.